

Application Note: Computational Characterization of Peptidomimetic Scaffolds

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Compound of Interest

Compound Name: *2-Acetamido-3-hydroxy-N-methylpropanamide*

CAS No.: 7606-75-9

Cat. No.: B13218880

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High-Precision DFT Optimization of N-Acetyl-L-Serine-N-Methylamide

Executive Summary & Scientific Context

The target molecule, **2-Acetamido-3-hydroxy-N-methylpropanamide** (IUPAC), is widely known in the biophysical literature as N-Acetyl-L-Serine-N-Methylamide (Ac-Ser-NHMe). It serves as a critical "dipeptide model" for understanding the protein folding landscape of serine residues. Unlike simple alanine analogs, the presence of the

-hydroxyl group introduces a competitive hydrogen-bonding network between the side chain and the peptide backbone.

Why this protocol matters: Standard "single-structure" optimization fails for this molecule. The potential energy surface (PES) is dominated by multiple local minima defined by the Ramachandran backbone dihedral angles (

) and the side-chain rotamer (

). This guide provides a rigorous workflow to identify the global minimum and accurately predict solvatochromic shifts and vibrational frequencies using Dispersion-Corrected Density Functional Theory (DFT-D).

Computational Strategy & Workflow

The optimization process is divided into three distinct phases to ensure convergence to the true global minimum rather than a high-energy transition state.

Phase 1: The Conformational Search (The "Coarse" Filter)

- Objective: Generate a library of candidate geometries.
- Rationale: The flexible rotatable bonds allow for multiple H-bond motifs (e.g., C7eq, C5, -helix). A single guess geometry is statistically unlikely to be the global minimum.
- Method: Perform a relaxed potential energy surface (PES) scan.
 - Scan Parameters:
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Phase 2: Geometry Optimization (The "Fine" Tuning)

- Functional Selection: M06-2X or

B97X-D.^[1]^[2]^[3]

- Causality: Standard functionals like B3LYP fail to accurately describe the medium-range dispersion forces and weak hydrogen bonds critical for stabilizing the

-turn (C7) conformations in peptides. M06-2X (Minnesota functional) is parameterized specifically for non-covalent interactions.

- Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).
- Causality: Pople basis sets (e.g., 6-31G*) often suffer from Basis Set Superposition Error (BSSE) in intramolecular H-bonding systems. The def2 family provides better convergence for polar functional groups.

Phase 3: Solvation & Frequency Analysis

- Solvation Model: SMD (Solvation Model based on Density).

- Causality: The SMD model is superior to the standard PCM (Polarizable Continuum Model) for calculating free energies of solvation (

), which is essential when comparing gas-phase vs. aqueous stability.

Detailed Experimental Protocols

Protocol A: Input Preparation & Functional Setup

Software Context: Instructions are written for general quantum chemistry packages (Gaussian, ORCA, Q-Chem).

Parameter	Setting	Technical Justification
Functional	B97X-D (or M06-2X)	Includes long-range dispersion corrections essential for folding.
Basis Set	def2-TZVP	Balances computational cost with high accuracy for H-bonding.
Integration Grid	Ultrafine / Grid6	Critical for meta-GGA functionals (like M06-2X) to avoid numerical noise.
Solvent Model	SMD (Water,)	Accurately models the electrostatic penalty of breaking intramolecular H-bonds.
Convergence	Tight / VeryTight	Required for subsequent frequency calculations to be valid.

Protocol B: Step-by-Step Execution

Step 1: Initial Conformational Sampling

- Construct the molecule in a GUI (e.g., GaussView, Avogadro).

- Pre-optimize using a semi-empirical method (PM6 or GFN2-xTB) to clean bond lengths.
- Run a "Scan" calculation rotating the

and

dihedrals.
- Extract the lowest 5 energy structures.

Step 2: DFT Optimization (Gas Phase)

- Submit the top 5 conformers for optimization at wB97XD/def2-TZVP.
- Keyword Example (Gaussian): #p opt=tight freq wB97XD/def2-TZVP int=ultrafine
- Keyword Example (ORCA): ! wB97X-D3 def2-TZVP Opt Freq TightSCF

Step 3: Validation (Frequency Check)

- Check the output for Imaginary Frequencies (NIMAG).
 - Success: NIMAG = 0.[4]
 - Failure: NIMAG > 0 (The structure is a transition state, not a minimum).
 - Fix: Displace the geometry along the imaginary normal mode and re-optimize.

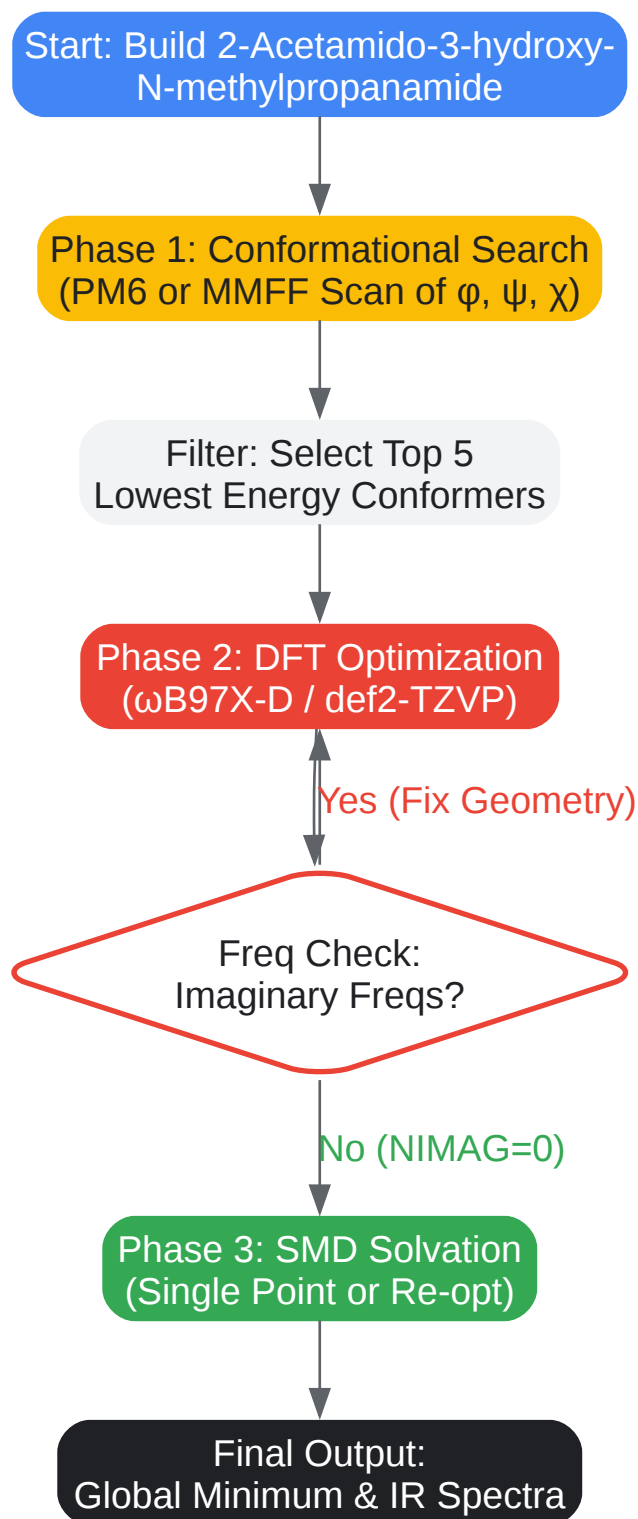
Step 4: Solvation Energy Calculation

- Take the optimized gas-phase geometry.
- Perform a single-point energy calculation (or re-optimization) with the SMD model.
- Calculate

Visualization of Workflows

Figure 1: Computational Workflow for Peptide Conformational Analysis

This diagram illustrates the filtering process from coarse conformational search to high-level DFT verification.

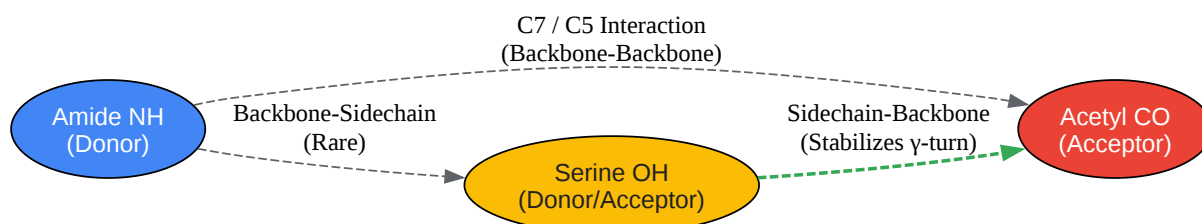


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Caption: Iterative workflow ensuring the identification of the true global minimum free from transition state artifacts.

Figure 2: Intramolecular Hydrogen Bonding Network

The complexity of Ac-Ser-NHMe arises from the competition between these interactions.



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Caption: Competitive H-bond pathways in Ac-Ser-NHMe. The Sidechain-Backbone interaction is unique to Serine derivatives.

Data Analysis & Interpretation

When analyzing your DFT output, organize the results as follows to validate the "Serine Effect."

Table 1: Key Geometric Parameters for Validation

Compare your optimized geometry against these expected ranges for the C7eq (Global Minimum) conformer.

Parameter	Definition	Expected Value (Gas Phase)	Interpretation
(Dihedral)	C-N-C -C		Indicates a -turn (C7) conformation.
(Dihedral)	N-C -C-N		Critical for stabilizing the intramolecular H- bond.
H-Bond Length	C=O H-N	Å	Shorter distance = Stronger interaction.
Side Chain	N-C -C -O		The OH group often points toward the backbone carbonyl.

Vibrational Analysis (IR Spectrum)

- Amide I (C=O^[5] Stretch): Look for a redshift (lower frequency) in the acetyl carbonyl. This confirms it is acting as a hydrogen bond acceptor.
- OH Stretch: In the gas phase, a "free" OH appears ~3650 cm⁻¹.
• If H-bonded to the backbone, this peak will broaden and shift to ~3500 cm⁻¹.

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